7,9-dihydro-3H-purine-2,6,8-trione
Overview
Description
“7,9-dihydro-3H-purine-2,6,8-trione” is a chemical compound with the molecular formula C5H4N4O3 . It is also known as 7,9-Dimethyluric acid . It is an oxopurine and is one of the metabolites of caffeine found in human urine .
Synthesis Analysis
The synthesis of “7,9-dihydro-3H-purine-2,6,8-trione” and its derivatives has been reported in various studies . For instance, a series of new arylpiperazinylalkyl and tetrahydroisoquinolinylalkyl analogs of 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-dione and 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione were synthesized .
Molecular Structure Analysis
The molecular structure of “7,9-dihydro-3H-purine-2,6,8-trione” can be represented by the InChI string: InChI=1S/C5H4N4O3/c10-3-1-2 (7-4 (11)6-1)8-5 (12)9-3/h (H4,6,7,8,9,10,11,12)
. The Canonical SMILES representation is C12=C (NC (=O)NC2=O)N (C1=O)C
.
Chemical Reactions Analysis
“7,9-dihydro-3H-purine-2,6,8-trione” is formed from the action of xanthine oxidase upon xanthine . The pro-oxidant and pro-inflammatory actions attributed to this compound could be largely the result of the conversion of xanthine dehydrogenase to xanthine oxidase and of the consequent accumulation of reactive oxygen species (ROS) which occurs in parallel with its production as an effect of ATP degradation under ischemic conditions .
Physical And Chemical Properties Analysis
The molecular weight of “7,9-dihydro-3H-purine-2,6,8-trione” is 168.1 g/mol . It has a pKa of 5.4 and 11.31 . The compound has a topological polar surface area of 81.8 Ų .
Scientific Research Applications
Biomarker of Oxidative Stress
Uric acid may serve as a marker of oxidative stress . It has potential therapeutic roles as an antioxidant .
Genetic Factors and Uric Acid Homeostasis
Since identifying uric acid transporter-1 (URAT1) as the first transporter involved in uric acid reuptake from urine in 2002, researchers have made great efforts to find transporters regulating uric acid homeostasis .
Diet and Lifestyle
Hyperuricemia and gout are primarily attributed to genetic factors, along with lifestyle factors like consuming a purine-rich diet, alcohol and/or fructose intake, and physical activity .
Gout
Gout is a common and complex form of arthritis that can affect anyone. It’s characterized by sudden, severe attacks of pain, swelling, redness and tenderness in the joints, often the joint at the base of the big toe .
Diabetes Mellitus
There is a relationship between uric acid and diabetes mellitus . High levels of uric acid can lead to several diseases, including type 2 diabetes.
Cardiovascular Diseases
Uric acid is associated with cardiovascular diseases . High levels of uric acid can be a risk factor for heart disease and high blood pressure.
Neurological Diseases
Uric acid is associated with neurological diseases . Studies have shown that high uric acid levels can lead to diseases such as Alzheimer’s and Parkinson’s.
Kidney Diseases
Uric acid is associated with kidney diseases . High levels of uric acid in the blood can cause solid crystals to form within the joints and kidneys, leading to gout and kidney stones.
Future Directions
The pivotal protective potential of “7,9-dihydro-3H-purine-2,6,8-trione” against blood-borne pathogens and neurological and autoimmune diseases is yet to be established . Future research directions include its use in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Its ability to participate in various chemical reactions makes it a useful reagent in organic synthesis.
Mechanism of Action
Biochemical Pathways
Uric Acid-1,3-15N2 likely participates in the purine degradation pathway . Uric acid, its non-isotopic counterpart, is the end product of human purine metabolism . It can be produced via the de novo pathway of biosynthesis, the breakdown of preformed tissue nucleic acids, or excessive dietary intake of preformed purines .
Pharmacokinetics
Uric acid is known to be absorbed and metabolized in the liver, distributed throughout the body, and excreted primarily through the kidneys .
Result of Action
Uric Acid-1,3-15N2 is a labeled form of uric acid, which is a potent antioxidant . It can scavenge reactive oxygen species (ROS), such as singlet oxygen and peroxynitrite, inhibiting lipid peroxidation .
properties
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-IOOOXAEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583988 | |
Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62948-75-8 | |
Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62948-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.